N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
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Overview
Description
N~4~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry due to their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE typically involves multiple steps, starting with the preparation of the indole moiety. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and the Madelung synthesis The final step involves the sulfonamide formation under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N~4~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole and isoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N~4~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- 5-Methoxy-N,N-diisopropyltryptamine
- Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide)
Uniqueness
N~4~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE is unique due to its specific structural features, such as the presence of the isoxazole ring and the sulfonamide group, which confer distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C16H19N3O4S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C16H19N3O4S/c1-10-16(11(2)23-19-10)24(20,21)18-7-6-12-9-17-15-5-4-13(22-3)8-14(12)15/h4-5,8-9,17-18H,6-7H2,1-3H3 |
InChI Key |
NWMCIMNLZCCUQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
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